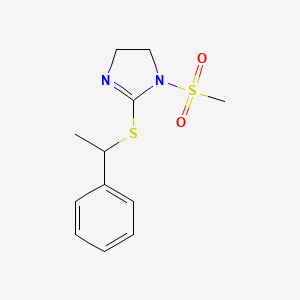

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Modulation of NR2F6 Activity

This compound has been identified as a potential modulator of NR2F6, a nuclear receptor that plays a significant role in immune response regulation . Modulating NR2F6 activity can lead to the development of new therapeutic strategies for treating autoimmune diseases and certain types of cancer.

Immune Modulation

The compound’s ability to modulate NR2F6 activity also extends to general immune modulation . This could be particularly beneficial in developing treatments that require the modulation of the immune system, such as in the case of organ transplantation or autoimmune disorders.

Cancer Stem Cell Activity

Research suggests that the compound may affect cancer stem cell activity through its interaction with NR2F6 . This application is crucial in the fight against cancer, as targeting cancer stem cells could prevent tumor growth and recurrence.

Solid Form Pharmaceutical Composition

The compound can be formulated into a solid form for pharmaceutical compositions, which is essential for the stability and delivery of the medication . This form can be used in various dosage forms, including tablets and capsules.

Tumor Size Reduction

There is a potential application for this compound in reducing the size of tumors . This could be achieved by administering the compound directly to the tumor, affecting the tumor cells’ viability and proliferation.

Activation of Immune Cells

The compound may be used to activate immune cells by binding to the NR2F6 target within these cells . This activation could enhance the immune system’s ability to fight infections and other diseases.

Oral Dosage Forms

The compound’s adaptability to oral dosage forms makes it a candidate for oral administration, which is a preferred route for many patients due to convenience and compliance .

Treatment of Autoimmune Responses

Lastly, the compound’s interaction with NR2F6 may provide a method for treating or reducing the effects of autoimmune responses . This could lead to new treatments for diseases like rheumatoid arthritis and lupus.

Mécanisme D'action

Target of Action

The primary targets of 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, which are key mediators in the inflammatory process .

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, pain, and fever, which are typically mediated by these compounds .

Propriétés

IUPAC Name |

1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKDRJICPRNFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333056 |

Source

|

| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

868216-92-6 |

Source

|

| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)

![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)

![3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2956686.png)

![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)